4-(Piperidin-4-yl)quinoline dihydrochloride
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Overview
Description
4-(Piperidin-4-yl)quinoline dihydrochloride is a chemical compound with the molecular formula C14H16N2.2ClH. It is a derivative of quinoline and piperidine, both of which are significant in medicinal chemistry due to their biological activities. This compound is often used in scientific research for its potential pharmacological properties.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include this compound, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to exhibit a wide range of biological activities, suggesting diverse modes of action depending on the specific derivative and its targets .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Piperidine derivatives have been shown to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)quinoline dihydrochloride typically involves the reaction of quinoline derivatives with piperidine under specific conditions. One common method includes the condensation of quinoline with piperidine in the presence of a catalyst, followed by purification to obtain the dihydrochloride salt. The reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters. The final product is usually obtained in a powdered form and requires rigorous quality control to ensure its suitability for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)quinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Solvents: Tetrahydrofuran, ethanol.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce fully hydrogenated piperidine-quinoline compounds .
Scientific Research Applications
4-(Piperidin-4-yl)quinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Such as piperidine itself, piperidinone, and spiropiperidines.
Quinoline Derivatives: Including quinoline, quinolinone, and quinolinyl-pyrazoles.
Uniqueness
4-(Piperidin-4-yl)quinoline dihydrochloride is unique due to its combined structure of quinoline and piperidine, which imparts distinct pharmacological properties. The presence of both these moieties allows it to interact with a broader range of biological targets compared to compounds containing only one of these structures .
Properties
IUPAC Name |
4-piperidin-4-ylquinoline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-2-4-14-13(3-1)12(7-10-16-14)11-5-8-15-9-6-11;;/h1-4,7,10-11,15H,5-6,8-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBVTKFNBQSDAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=NC3=CC=CC=C23.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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